molecular formula C16H20N2 B11870881 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile

Katalognummer: B11870881
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: AZJDDEMTCSSXFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a nitrile functional group. The spirocyclic framework is known for its rigidity and stability, making it an interesting subject for various chemical and pharmaceutical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile typically involves the formation of the spirocyclic core followed by the introduction of the benzyl and nitrile groups. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a benzyl group and a nitrile functional group within a spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

2-benzyl-2-azaspiro[4.4]nonane-9-carbonitrile

InChI

InChI=1S/C16H20N2/c17-11-15-7-4-8-16(15)9-10-18(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-10,12-13H2

InChI-Schlüssel

AZJDDEMTCSSXFD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCN(C2)CC3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.